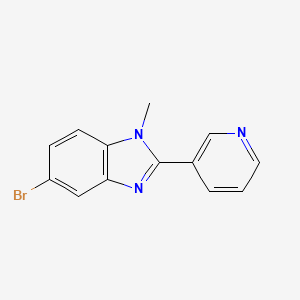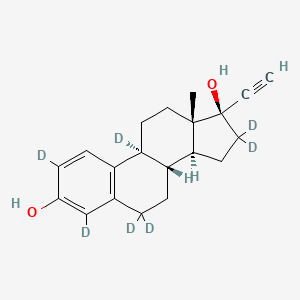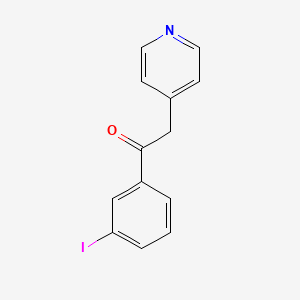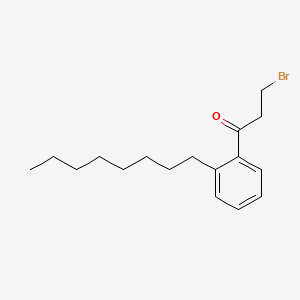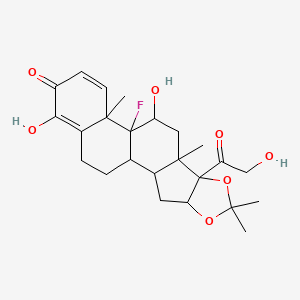
3,7-Dihydroxy Triamcinolone Acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydroxy Triamcinolone Acetonide is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of triamcinolone acetonide, a well-known corticosteroid used in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy Triamcinolone Acetonide involves multiple steps, starting with the modification of triamcinolone acetonide. The hydroxylation at the 3 and 7 positions is achieved through specific chemical reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using advanced chemical processes that ensure high purity and yield. These methods involve the use of catalysts and specific reaction conditions to achieve the desired modifications.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydroxy Triamcinolone Acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The reactions yield different products, including hydroxylated derivatives and other modified forms of triamcinolone acetonide.
Scientific Research Applications
3,7-Dihydroxy Triamcinolone Acetonide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biological studies to understand the effects of corticosteroids on cellular processes.
Medicine: It is used in the treatment of various inflammatory and autoimmune conditions.
Industry: The compound is utilized in the pharmaceutical industry for the development of new drugs and therapies.
Mechanism of Action
The compound exerts its effects through the inhibition of inflammatory pathways. It binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators. The molecular targets include various enzymes and transcription factors involved in the inflammatory response.
Comparison with Similar Compounds
Prednisone
Dexamethasone
Hydrocortisone
Properties
Molecular Formula |
C24H31FO7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
12-fluoro-11,17-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-18-9-14-12-5-6-13-19(30)15(27)7-8-21(13,3)23(12,25)16(28)10-22(14,4)24(18,32-20)17(29)11-26/h7-8,12,14,16,18,26,28,30H,5-6,9-11H2,1-4H3 |
InChI Key |
YSUWLVGNTUZXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC3C4CCC5=C(C(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



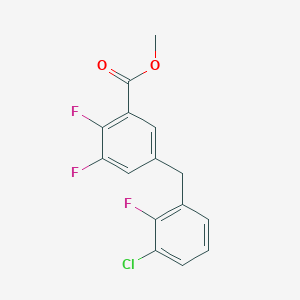
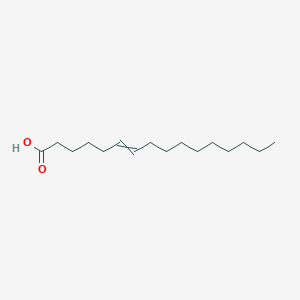


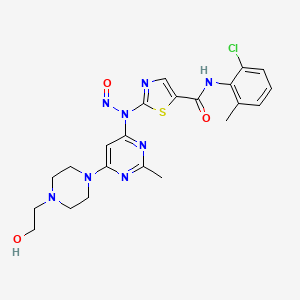
![Homopiperazine-N,N'-bis-[2-(ethanesulfonic acid)] Disodium Salt](/img/structure/B15352577.png)
![Ethyl 4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B15352579.png)
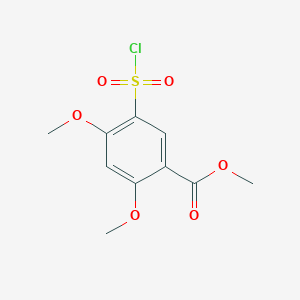
![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)
